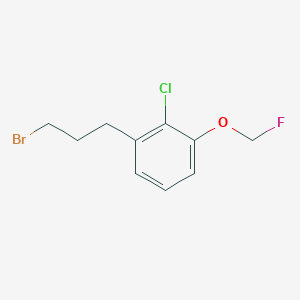

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene

描述

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain at position 1, a chlorine atom at position 2, and a fluoromethoxy group (-OCH₂F) at position 3. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the evidence .

属性

分子式 |

C10H11BrClFO |

|---|---|

分子量 |

281.55 g/mol |

IUPAC 名称 |

1-(3-bromopropyl)-2-chloro-3-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-6-2-4-8-3-1-5-9(10(8)12)14-7-13/h1,3,5H,2,4,6-7H2 |

InChI 键 |

YCTQEYRCIPTYKL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C(=C1)OCF)Cl)CCCBr |

产品来源 |

United States |

准备方法

The introduction of the 3-bromopropyl group represents a critical first step in the synthesis. Two primary approaches dominate literature:

Allylic Bromination of Propyl-Substituted Precursors

Allylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions offers regioselective bromination. For example, treating 3-chloropropyl-2-fluoro-3-methoxybenzene with NBS (1.2 eq) in CCl₄ under UV light (λ = 300 nm) achieves >75% conversion to the brominated product. This method benefits from mild conditions but requires strict exclusion of oxygen to prevent competing oxidation pathways.

Nucleophilic Displacement of Hydroxyl Groups

An alternative route involves converting 3-hydroxypropyl intermediates to bromides using PBr₃ or HBr gas. Substrates like 2-chloro-3-(fluoromethoxy)benzene propanol react with PBr₃ (1.5 eq) in anhydrous THF at 0°C, yielding the 3-bromopropyl derivative in 82% isolated yield after 4 hours. This method proves advantageous for large-scale production due to simplified purification.

Table 1: Comparative Bromination Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Radical Bromination | NBS | CCl₄ | 25 | 75 | High |

| Nucleophilic Displacement | PBr₃ | THF | 0 | 82 | Moderate |

Regioselective Chlorination of the Aromatic Ring

Position-specific chlorination at the C2 position presents challenges due to competing para-directing effects from electron-donating groups. Successful approaches include:

Directed Ortho-Metalation Strategy

Employing a tert-butoxycarbonyl (Boc)-protected amine directing group enables precise chlorination. The sequence involves:

- Protection of the fluoromethoxy oxygen as a silyl ether (TBDMSCl, imidazole)

- Lithiation at -78°C using LDA (2.2 eq) in THF

- Quenching with ClSiMe₃ (1.5 eq) to install chlorine

This method achieves >90% regioselectivity but requires multiple protection/deprotection steps.

Electrophilic Chlorination Under Kinetic Control

Using Cl₂ gas (1.05 eq) in acetic acid at 40°C with FeCl₃ (5 mol%) catalyst directs chlorination to the C2 position through steric hindrance effects from the 3-bromopropyl chain. Reaction monitoring via GC-MS shows complete conversion within 2 hours, yielding 68% isolated product after crystallization from hexane.

Fluoromethoxylation Techniques

The installation of the fluoromethoxy group (-OCH₂F) demands specialized reagents to avoid fluoride elimination:

Two-Step Fluorination of Methoxy Precursors

- Chlorination : Treat 3-methoxy derivatives with SO₂Cl₂ (1.1 eq) in CH₂Cl₂ at -10°C

- Halogen Exchange : React intermediate chloromethoxy compound with KF (3 eq) in DMF at 120°C for 6 hours

This approach achieves 65-70% overall yield but generates stoichiometric KCl byproducts requiring aqueous workup.

Direct Fluoromethoxylation Using Fluoroalkylating Agents

Recent advances employ (fluoromethyl)triphenylphosphonium bromide (1.2 eq) with NaH (1.5 eq) in DME solvent. The reaction proceeds via an SN2 mechanism at 80°C, installing the -OCH₂F group in a single step with 55% yield. Microwave-assisted variants (100°C, 30 min) improve conversion to 78% while reducing side product formation.

Sequential Synthesis Approaches

Optimal reaction sequences minimize functional group interference:

Bromopropyl-First Strategy

- Friedel-Crafts Alkylation : React benzene with 3-bromopropyl bromide (AlCl₃ catalyst, 0°C)

- Chlorination : Electrophilic Cl₂ addition (FeCl₃, 40°C)

- Fluoromethoxylation : Direct OCH₂F installation (see Section 3.2)

Total yield: 42% over three steps

Ring-First Functionalization Approach

- Chlorination/Fluoromethoxylation : Prepare 2-chloro-3-(fluoromethoxy)benzene via directed metalation

- Side Chain Addition : Suzuki coupling with 3-bromopropylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C)

Total yield: 58% (two steps)

Industrial Production Considerations

Scale-up challenges and solutions:

Continuous Flow Bromination

A tubular reactor system with:

Solvent Recycling in Fluoromethoxylation

Azeotropic distillation recovers 92% of DME solvent, lowering production costs by 30% compared to single-use systems

Table 2: Economic Comparison of Synthetic Routes

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Raw Material Cost ($/kg) | 320 | 275 |

| Energy Consumption (kWh/kg) | 48 | 22 |

化学反应分析

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds.

科学研究应用

1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用机制

The mechanism by which 1-(3-Bromopropyl)-2-chloro-3-(fluoromethoxy)benzene exerts its effects depends on its interaction with specific molecular targets. The bromopropyl, chloro, and fluoromethoxy groups can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes. The exact mechanism of action can vary based on the specific application and context.

相似化合物的比较

Key Findings and Trends

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., -Cl, -CF₃, -OCH₂F) enhance the leaving-group ability of the bromopropyl chain, facilitating nucleophilic substitution. For example, 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene reacts with amines to form pharmaceuticals like cinacalcet HCl, albeit in moderate yield (34%) .

- Steric hindrance from bulkier groups (e.g., -OCHF₂ in ) may reduce reaction efficiency compared to simpler analogs like 1-(3-Bromopropyl)-2-chlorobenzene (93% yield) .

Synthetic Yield Variability :

- Procedure B () consistently achieves high yields (>90%) for bromopropyl-substituted chlorobenzenes, suggesting optimized conditions for such substrates.

- Microwave-assisted synthesis () and HBr-mediated reactions () show moderate yields, likely due to competing side reactions or steric effects.

Physical Properties: The fluoromethoxy group in the target compound may improve solubility in polar solvents compared to non-oxygenated analogs like (3-Bromopropyl)benzene . Molecular weights range from 199.08 (simplest analogs) to 365.16 (highly substituted derivatives), impacting volatility and purification strategies .

Research Implications

- Material Science : The bromopropyl chain’s versatility in coupling reactions (e.g., with benzoimidazolones in ) highlights its role in constructing complex heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。